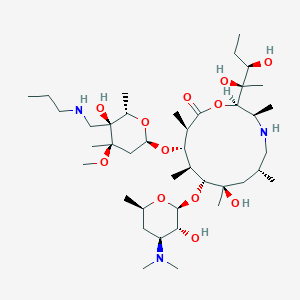

Tulathromycin B

説明

特性

IUPAC Name |

(2R,3R,6R,8R,9R,10S,11S,12R)-2-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)54-33-25(5)34(56-37-32(46)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)35(55-36(47)26(33)6)40(11,49)30(45)16-2/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBMHQVCOAWRCT-QPTWMBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(OC(=O)C2C)C(C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@@H](OC(=O)[C@@H]2C)[C@@](C)([C@@H](CC)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H79N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280755-12-6 | |

| Record name | Tulathromycin B [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280755126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TULATHROMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5PDD839DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tulathromycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin, a potent macrolide antibiotic, is a cornerstone in veterinary medicine for treating respiratory diseases in cattle and swine. It exists as an equilibrium mixture of two isomers: Tulathromycin A, a 15-membered azalide, and Tulathromycin B, a 13-membered macrolide. While Tulathromycin A is the major component, understanding the chemical structure and synthesis of Tulathromycin B is crucial for a comprehensive grasp of the drug's chemistry, activity, and potential for further development. This technical guide provides a detailed examination of the chemical structure of Tulathromycin B and a comprehensive overview of its synthesis pathway, including key reactions, influencing factors, and purification methods.

Chemical Structure of Tulathromycin B

Tulathromycin B is a complex macrolide antibiotic distinguished by its 13-membered lactone ring. This structural feature arises from a translactonization reaction of its isomeric counterpart, Tulathromycin A.[1] The defining characteristic of the tulathromycin family is the presence of three polar amine groups, which contribute to the unique pharmacokinetic properties of these compounds.

Key Structural Features:

-

Macrocyclic Ring: A 13-membered lactone ring.[1]

-

Isomeric Relationship: Exists in equilibrium with the 15-membered Tulathromycin A, typically in a 1:9 ratio in aqueous solutions.[4]

Table 1: Physicochemical Properties of Tulathromycin B

| Property | Value |

| Chemical Formula | C41H79N3O12 |

| Molecular Weight | 806.09 g/mol |

| CAS Number | 280755-12-6 |

| IUPAC Name | (2R,3R,6R,8R,9R,10S,11S,12R)-2-((2R,3R)-2,3-dihydroxypentan-2-yl)-9-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-hydroxy-11-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-((propylamino)methyl)tetrahydro-2H-pyran-2-yl)oxy)-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one |

| SMILES | CCCNCC1(--INVALID-LINK--O--INVALID-LINK--O[C@H]2--INVALID-LINK----INVALID-LINK--(C--INVALID-LINK--CN--INVALID-LINK----INVALID-LINK--[C@@H]2C)--INVALID-LINK--(O)--INVALID-LINK--O)O">C@HO[C@H]3--INVALID-LINK--O3)N(C)C">C@@HO)O |

| InChI Key | JEBMHQVCOAWRCT-QPTWMBCESA-N |

A 2D chemical structure of Tulathromycin B is depicted below:

Synthesis Pathway of Tulathromycin B

The synthesis of Tulathromycin results in a mixture of isomers A and B. The formation of Tulathromycin B is a consequence of an intramolecular translactonization reaction. The overall synthesis is a multi-step process starting from a precursor macrolide, typically a derivative of erythromycin A. Key transformations include selective protection of hydroxyl groups, oxidation, epoxidation, and subsequent nucleophilic ring-opening.

The ratio of Tulathromycin A to B is significantly influenced by reaction conditions such as solvent polarity, temperature, and pH. For instance, polar aprotic solvents like tetrahydrofuran (THF) tend to favor the formation of Tulathromycin A. The equilibrium between the two isomers is a dynamic process in aqueous media.

The following diagram illustrates a plausible synthetic pathway leading to the formation of the Tulathromycin isomeric mixture, including the key intermediates and reactions.

Key Experimental Protocols

Detailed experimental protocols for the synthesis of macrolide antibiotics are often proprietary. However, based on patent literature and general organic synthesis principles, the following sections outline the methodologies for the key transformations.

Swern Oxidation of the Protected Erythromycin Derivative

The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. In the synthesis of Tulathromycin, this reaction is crucial for converting a hydroxyl group on the macrolide core to a ketone, a necessary precursor for the subsequent epoxidation step.

General Protocol:

-

A solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Dimethyl sulfoxide (DMSO) (3.0 eq), dissolved in anhydrous DCM, is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15-30 minutes.

-

The protected erythromycin derivative (1.0 eq), dissolved in anhydrous DCM, is added slowly to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC).

-

After the starting material is consumed, triethylamine (Et3N) (5.0-6.0 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude keto-derivative.

Corey-Chaykovsky Epoxidation

The Corey-Chaykovsky reaction is a classic method for the synthesis of epoxides from ketones or aldehydes using a sulfur ylide. This step introduces the epoxide ring that is later opened by n-propylamine.

General Protocol:

-

Trimethylsulfonium iodide or bromide (1.5-2.0 eq) is suspended in anhydrous tetrahydrofuran (THF) or a mixture of THF and DCM under an inert atmosphere.

-

The suspension is cooled to a low temperature (e.g., -20 °C to 0 °C).

-

A strong base, such as sodium hydride or potassium tert-butoxide (1.5-2.0 eq), is added portion-wise to generate the sulfur ylide in situ. The mixture is stirred for 30-60 minutes.

-

The keto-derivative (1.0 eq), dissolved in anhydrous THF or DCM, is added dropwise to the ylide solution at a low temperature (e.g., -78 °C).

-

The reaction is stirred at low temperature until completion (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude epoxy-intermediate.

Translactonization and Isomer Separation

The formation of Tulathromycin B occurs via an intramolecular translactonization of Tulathromycin A in solution. This equilibrium is influenced by pH and the solvent system. While the synthesis typically yields a mixture, separation of the isomers can be achieved through chromatographic techniques.

Purification of Tulathromycin B:

A patent describes a method for separating Tulathromycin A and B from a crude product. The process involves:

-

Acidification and Dissolution: The crude Tulathromycin product is acidified and dissolved.

-

Adsorption and Desorption: The solution is subjected to an adsorption/desorption process.

-

Chromatography: The mixture is then separated by column chromatography, with cellulose powder being a suitable stationary phase.

-

Elution: Elution with a suitable solvent system (e.g., butyl acetate) allows for the separation of the two isomers, with Tulathromycin B reportedly being the first to elute under certain conditions.

-

Distillation: The collected fractions containing the respective isomers are then concentrated under reduced pressure to obtain the solid products.

This process can yield Tulathromycin B with a purity of over 98%.

Quantitative Data

The synthesis of Tulathromycin is a complex, multi-step process, and yields can vary. The final product is an equilibrium mixture of isomers.

Table 2: Representative Yields and Purity in Tulathromycin Synthesis

| Step | Product | Typical Yield | Purity |

| Swern Oxidation | Keto-derivative | High | Generally requires purification |

| Corey-Chaykovsky Epoxidation | Epoxy-intermediate | Moderate to Good | Generally requires purification |

| Ring Opening/Isomerization | Tulathromycin (A/B mixture) | Good | Mixture of isomers |

| Chromatographic Separation | Tulathromycin B | - | >98% |

Note: Specific yields are highly dependent on the exact reaction conditions and scale.

Conclusion

Tulathromycin B, the 13-membered lactone isomer of Tulathromycin, is an integral part of the commercially available antibiotic. Its formation through a translactonization reaction from the major 15-membered isomer, Tulathromycin A, adds a layer of complexity to the drug's chemistry. While the synthesis of Tulathromycin produces a mixture of these isomers, understanding the key synthetic steps—Swern oxidation and Corey-Chaykovsky epoxidation—and the factors influencing the isomeric equilibrium is vital for drug development and manufacturing. Furthermore, chromatographic methods provide a means to isolate high-purity Tulathromycin B, enabling further research into its specific biological activities and potential therapeutic applications. This guide provides a foundational understanding of the chemical structure and synthesis of Tulathromycin B for professionals in the field of drug discovery and development.

References

An In-depth Technical Guide on the Mechanism of Action of Tulathromycin B on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin B, a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, is a potent inhibitor of bacterial protein synthesis. Its mechanism of action involves high-affinity binding to the 50S subunit of the bacterial ribosome, leading to a cascade of events that ultimately stall protein production and inhibit bacterial growth. This technical guide provides a detailed exploration of the molecular interactions and functional consequences of Tulathromycin B binding to the bacterial ribosome. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.

Core Mechanism of Action

Tulathromycin B exerts its bacteriostatic, and at higher concentrations, bactericidal effects by targeting the bacterial protein synthesis machinery. The primary target is the 50S ribosomal subunit, where the drug binds within the nascent peptide exit tunnel (NPET).[1][2]

Binding Site on the 50S Ribosomal Subunit

Tulathromycin B binds to a single site on the large ribosomal subunit, located near the peptidyl transferase center (PTC) at the entrance of the NPET.[3] This strategic location allows it to interfere with the passage of newly synthesized polypeptide chains. The binding site is predominantly composed of 23S ribosomal RNA (rRNA), with potential indirect contributions from ribosomal proteins.

Interaction with 23S rRNA

The interaction of Tulathromycin B with the 23S rRNA is crucial for its inhibitory activity. The binding pocket is primarily formed by nucleotides in domain V of the 23S rRNA. A key interaction occurs with the nucleotide A2058 (E. coli numbering), which is a common binding determinant for macrolide antibiotics.[4][5] Molecular modeling based on the crystal structure of the related macrolide azithromycin bound to the ribosome suggests that Tulathromycin B's desosamine sugar makes critical contacts with A2058.[6] Additionally, other nucleotides in domain V and potentially domain II, such as those around G748, may contribute to the binding, although Tulathromycin B is likely too small to directly span the tunnel to contact G748, unlike larger macrolides.[5][7]

Role of Ribosomal Proteins

While the direct binding interactions of Tulathromycin B are with the 23S rRNA, ribosomal proteins L4 and L22, which have extensions that line the NPET, play a significant role in the action of macrolides. Mutations in these proteins can confer resistance to macrolides, suggesting that they influence the conformation of the 23S rRNA binding site.[8] These effects are likely allosteric, where changes in the protein structure perturb the rRNA structure, thereby reducing the binding affinity of the drug.[8]

Inhibition of Protein Synthesis

The binding of Tulathromycin B within the NPET leads to the inhibition of protein synthesis through multiple mechanisms:

-

Steric Occlusion: The presence of the drug molecule in the narrow tunnel physically obstructs the passage of the elongating polypeptide chain.[3]

-

Stimulation of Peptidyl-tRNA Dissociation: Tulathromycin B binding can induce conformational changes in the ribosome that lead to the premature dissociation of peptidyl-tRNA from the P-site during the translocation process.[9] This effectively terminates translation.

-

Inhibition of Transpeptidation and Translocation: By binding near the PTC, Tulathromycin B can interfere with the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby inhibiting peptide bond formation (transpeptidation) and the subsequent movement of the tRNAs and mRNA (translocation).

Quantitative Data

The following tables summarize key quantitative data related to the activity of Tulathromycin B.

Table 1: In Vitro Protein Synthesis Inhibition

| Parameter | Value (μM) | Organism/System | Reference |

| IC50 | 0.26 ± 0.05 | E. coli in vitro transcription/translation system | [7] |

Table 2: Minimum Inhibitory Concentrations (MIC) Against Key Respiratory Pathogens

| Organism | MIC90 (μg/mL) | Host | Reference |

| Mannheimia haemolytica | 2 | Bovine | |

| Pasteurella multocida | 1 | Bovine | |

| Pasteurella multocida | 2 | Porcine | |

| Histophilus somni | 0.5 - 4 | Bovine | |

| Actinobacillus pleuropneumoniae | 4 - 16 | Porcine |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Tulathromycin B.

Ribosome Binding Assay: Fluorescence Polarization Displacement Assay

This assay measures the binding of a test compound (e.g., Tulathromycin B) to the ribosome by monitoring the displacement of a fluorescently labeled macrolide probe.

Materials:

-

Purified 70S ribosomes from a sensitive bacterial strain (e.g., E. coli MRE600).

-

Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

-

Tulathromycin B.

-

Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20.

-

96-well, black, round-bottom plates.

-

Fluorescence polarization plate reader.

Protocol:

-

Ribosome Preparation: Thaw and incubate purified 70S ribosomes at 37°C for 15 minutes to ensure activation. Dilute the ribosomes to the desired concentration in Binding Buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the fluorescently labeled macrolide probe to all wells.

-

Compound Addition: Add serial dilutions of Tulathromycin B (or other unlabeled competitor compounds) to the wells. Include control wells with no competitor (maximum polarization) and wells with a high concentration of an unlabeled macrolide (e.g., erythromycin) to determine non-specific binding (minimum polarization).

-

Ribosome Addition: Add the diluted, activated ribosomes to each well to initiate the binding reaction. The final volume in each well should be consistent (e.g., 100 µL).

-

Incubation: Incubate the plate at room temperature for 2 hours to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the Tulathromycin B concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Tulathromycin B required to displace 50% of the fluorescent probe. The dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Transcription/Translation Inhibition Assay

This assay quantifies the inhibitory effect of Tulathromycin B on protein synthesis using a cell-free system.

Materials:

-

E. coli S30 cell-free extract system (or a reconstituted PURE system).

-

Plasmid DNA encoding a reporter protein (e.g., Green Fluorescent Protein - GFP, or Luciferase).

-

Amino acid mixture.

-

Energy source (ATP, GTP).

-

Tulathromycin B.

-

Spectrofluorometer or luminometer.

Protocol:

-

Reaction Assembly: In a microcentrifuge tube or 96-well plate, assemble the in vitro transcription/translation reaction mixture according to the manufacturer's instructions. This typically includes the cell-free extract, buffer, amino acids, energy source, and plasmid DNA.

-

Inhibitor Addition: Add varying concentrations of Tulathromycin B to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no DNA template).

-

Incubation: Incubate the reactions at 37°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation of the reporter protein.

-

Quantification:

-

For GFP: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 488 nm and 509 nm).

-

For Luciferase: Add the luciferase substrate (e.g., luciferin) and measure the resulting luminescence.

-

-

Data Analysis: Plot the reporter signal (fluorescence or luminescence) against the logarithm of the Tulathromycin B concentration. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the drug that inhibits protein synthesis by 50%.[7]

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

This protocol provides a general workflow for determining the high-resolution structure of the Tulathromycin B-ribosome complex.

Materials:

-

Highly purified and concentrated 70S ribosomes.

-

Tulathromycin B.

-

Cryo-EM grids (e.g., copper grids with a perforated carbon film).

-

Plunge-freezing apparatus (e.g., Vitrobot).

-

Liquid ethane and liquid nitrogen.

-

Transmission Electron Microscope (TEM) equipped with a cryo-stage and a direct electron detector.

-

Image processing software (e.g., RELION, CryoSPARC).

Protocol:

-

Complex Formation: Incubate the purified 70S ribosomes with an excess of Tulathromycin B to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume (3-4 µL) of the ribosome-drug complex solution to a glow-discharged cryo-EM grid.

-

Vitrification: Blot the grid with filter paper to create a thin film of the solution and immediately plunge-freeze it in liquid ethane cooled by liquid nitrogen. This process, known as vitrification, freezes the sample rapidly, preventing the formation of ice crystals and preserving the native structure of the complex.

-

Data Collection: Transfer the vitrified grid to a cryo-TEM. Collect a large dataset of images (micrographs) of the ribosome particles at different orientations using a direct electron detector.

-

Image Processing:

-

Particle Picking: Computationally select individual ribosome particle images from the micrographs.

-

2D Classification: Group the particle images into different classes based on their orientation to assess the quality of the sample.

-

3D Reconstruction: Generate an initial 3D model and refine it iteratively to obtain a high-resolution 3D density map of the ribosome-Tulathromycin B complex.

-

-

Model Building and Analysis: Fit the atomic models of the ribosome and Tulathromycin B into the cryo-EM density map. Analyze the structure to identify the precise binding site and the specific molecular interactions between the drug and the ribosomal components.

Visualizations

The following diagrams illustrate the mechanism of action, experimental workflows, and logical relationships described in this guide.

References

- 1. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 3. Emergence and Mechanism of Resistance of Tulathromycin Against Mycoplasma hyopneumoniae in a PK/PD Model and the Fitness Costs of 23S rRNA Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nascent polypeptide within the exit tunnel stabilizes the ribosome to counteract risky translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Molecular mechanism of drug and nascent peptide-dependent ribosome stalling - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 6. Structure and Dynamics of Nascent Peptides in the Ribosome Exit Tunnel: Gauss Centre for Supercomputing e.V. [gauss-centre.eu]

- 7. Dissociation of peptidyl-tRNA from ribosomes is perturbed by streptomycin and by strA mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cryo-EM structure of the E. coli translating ribosome in complex with SRP and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of an Isomer: A Technical Guide to the Discovery and Isolation of Tulathromycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulathromycin, a potent semi-synthetic macrolide antibiotic, is a cornerstone in veterinary medicine for the treatment of respiratory diseases in cattle and swine.[1][2] It is marketed as Draxxin® by Pfizer Inc. and is lauded for its high efficacy following a single administration.[1][3] A critical aspect of tulathromycin's chemistry is its existence as an equilibrium mixture of two isomers: Tulathromycin A and Tulathromycin B.[1][2] While Tulathromycin A is the primary component, the presence and interplay of Tulathromycin B are crucial for the drug's overall profile and formulation. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of the Tulathromycin B isomer, offering valuable insights for researchers and professionals in drug development.

Under aqueous conditions, tulathromycin exists as a stable, equilibrated mixture of these two isomers.[3][4] The drug substance typically contains less than 1% of Tulathromycin B, whereas the final drug product stabilizes to a mixture containing 8% to 13% of this isomer.[1][2][5] This equilibrium is a key consideration in the manufacturing and formulation of the final drug product.[3]

Physicochemical Properties and Isomeric Ratio

The two isomers, Tulathromycin A (CP-472,295) and Tulathromycin B (CP-547,272), are interconvertible through a translactonization reaction.[2][6] In solution, they form a stable equilibrated mixture, which is considered the active substance.[1][2]

| Parameter | Value | Reference |

| Isomer A in Drug Substance | >98% | [7] |

| Isomer B in Drug Substance | <1% - <2% | [1][2][5][7] |

| Isomer B in Drug Product (in solution) | 8% - 13% | [1][2][5] |

| Equilibrium Ratio (A:B) in Aqueous Media | ~90:10 | [3][4] |

Experimental Protocols

The isolation and characterization of Tulathromycin B rely on sophisticated analytical and preparative techniques. The following protocols are synthesized from various patented methods and analytical studies.

Protocol 1: Synthesis and Purification of Tulathromycin Crude Product

This protocol describes a general synthesis route leading to a crude product containing both Tulathromycin A and B isomers.

Materials:

-

Azithromycin-A (raw material)

-

Cbl-Cl (Protecting agent)

-

Oxidizing agent (for Albright-Goldman method)

-

Reagents for Witting-Horner reaction

-

Hydrogen peroxide

-

Pd/C (catalyst)

-

Propylamine

-

Phosphate for purification

-

Various organic solvents (e.g., CH2Cl2, n-heptane, ethyl acetate)[8]

Procedure:

-

Protection: React Azithromycin-A with Cbl-Cl to protect the secondary hydroxide.[9]

-

Oxidation: Oxidize the protected Azithromycin-A at the fourth hydroxide using the Albright-Goldman method to prepare the Cbz-protected ketone.[9]

-

Alkenylation: Convert the ketone group to an alkenyl group via a Witting-Horner reaction to obtain the protective alkene.[9]

-

Epoxidation: Oxidize the protective alkene with hydrogen peroxide to form the Cbz-protected epoxy compound.[9]

-

Deprotection: Remove the Cbz protecting group using a Pd/C catalyst to yield the deprotected epoxy compound.[9]

-

Amination: React the deprotected epoxy compound with propylamine to produce the crude tulathromycin product.[9]

-

Purification: Purify the crude product using phosphate to obtain tulathromycin with a purity of approximately 98.0%.[9] The resulting solid can be further purified by crystallization.[8] For instance, dissolve the solid in ethyl acetate and add n-heptane, then heat to dissolve completely, followed by slow cooling to induce crystallization.[8]

Protocol 2: Analytical Method for Quantification of Tulathromycin Isomers by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of tulathromycin isomers in biological matrices.

Materials:

-

Tulathromycin A and B reference standards

-

Heptadeutero-tulathromycin (internal standard)[3]

-

Acetonitrile[10]

-

Ammonium acetate[3]

-

Formic acid

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges (weak cation exchanger)[3]

-

LC-MS/MS system with a triple quadrupole mass spectrometer[3][11]

Procedure:

-

Sample Preparation:

-

For plasma or tissue homogenates, dilute the sample with water and add the internal standard.[3]

-

Perform solid-phase extraction using a weak cation exchange cartridge.[3]

-

Alternatively, for a simpler and quicker approach, perform protein precipitation with acetonitrile, followed by filtration and dilution of the sample before injection.[10]

-

-

Chromatographic Separation:

-

Use a C8 or C18 analytical column (e.g., X-Bridge Shield RP-18, Acquity UPLC BEH C18).[1][10]

-

Employ a mobile phase consisting of a mixture of aqueous ammonium acetate or ammonium formate buffer (pH ~4.0-4.7) and acetonitrile.[3][12]

-

A gradient or isocratic elution can be used. For example, an isocratic mobile phase of 82% 0.02 M aqueous ammonium acetate (pH 4.0) and 18% acetonitrile at a flow rate of 0.25 mL/min.[3]

-

-

Mass Spectrometric Detection:

Visualizations

Isomeric Equilibrium of Tulathromycin

The following diagram illustrates the dynamic equilibrium between Tulathromycin A and Tulathromycin B in an aqueous solution.

Caption: Equilibrium between Tulathromycin A and B in solution.

General Workflow for Tulathromycin Isomer Analysis

This diagram outlines the key steps in a typical analytical workflow for the quantification of tulathromycin isomers.

Caption: Workflow for Tulathromycin isomer analysis.

Conclusion

The discovery and characterization of Tulathromycin B have been integral to understanding the complete chemical nature of the active drug substance. While present as a minor component, its formation through equilibrium in solution is a critical factor in the development, formulation, and analytical characterization of tulathromycin products. The detailed protocols and data presented in this guide offer a comprehensive resource for scientists and researchers, facilitating further investigation and development in the field of macrolide antibiotics.

References

- 1. EP3027634B1 - Process for preparation of tulathromycin - Google Patents [patents.google.com]

- 2. WO2015014907A1 - Process for preparation of tulathromycin - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tulathromycin B | 280755-12-6 | Benchchem [benchchem.com]

- 5. WO2013013834A1 - New crystalline forms of tulathromycin - Google Patents [patents.google.com]

- 6. WO2012001089A1 - Antibiotic compositions - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. US11001604B2 - Method for preparing tulathromycin - Google Patents [patents.google.com]

- 9. finechemicals.com.cn [finechemicals.com.cn]

- 10. cris.unibo.it [cris.unibo.it]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. mhlw.go.jp [mhlw.go.jp]

The Kinetics of Interconversion Between Tulathromycin A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin, a potent triamilide antibiotic, exists in solution as a dynamic equilibrium between two isomeric forms: Tulathromycin A and Tulathromycin B. This interconversion is a critical aspect of the drug's chemistry, influencing its stability, formulation, and potentially its biological activity. This technical guide provides a comprehensive overview of the current understanding of the interconversion kinetics between these two isomers. It consolidates available data on the equilibrium state, discusses the factors influencing the interconversion, and outlines detailed experimental protocols for researchers seeking to further investigate these kinetics. The guide also presents this information in a structured format with clear data tables and visualizations to facilitate understanding and application in a research and development setting.

Introduction to Tulathromycin Isomers

Tulathromycin is a semi-synthetic macrolide antibiotic widely used in veterinary medicine. Structurally, it is a mixture of two isomers that interconvert in solution.[1]

-

Tulathromycin A (CP-472,295): Possesses a 15-membered macrocyclic lactone ring.

-

Tulathromycin B (CP-547,272): Features a 13-membered macrocyclic lactone ring, formed through a translactonization reaction of isomer A.[2]

In aqueous solutions, these two isomers exist in a stable, equilibrated mixture.[1] The solid drug substance is typically comprised of more than 97-98% Tulathromycin A, while the injectable solution contains an equilibrium mixture where Tulathromycin A is the major component.[3][4]

The Equilibrium State

The interconversion between Tulathromycin A and B is a reversible reaction that reaches a stable equilibrium.

Tulathromycin A ⇌ Tulathromycin B

Published data and patents consistently report that in aqueous solution, the equilibrium mixture consists of approximately 90% Tulathromycin A and 10% Tulathromycin B.[2] The drug product is formulated to contain this equilibrated mixture, typically in a range of 8% to 13% of Tulathromycin B.[1]

| Isomer | Ring Size | Typical Equilibrium Concentration (%) |

| Tulathromycin A | 15-membered | ~90 |

| Tulathromycin B | 13-membered | ~10 |

Factors Influencing the Interconversion

The kinetics and equilibrium of the interconversion between Tulathromycin A and B are significantly influenced by several physicochemical factors. Understanding these factors is crucial for formulation development, stability studies, and ensuring the quality of the drug product.

-

pH: The pH of the solution is a critical parameter. While specific pH-rate profiles are not publicly available, patents suggest that maintaining a pH in the range of 4.0 to 8.0 is important for the stability of the equilibrated mixture.[4]

-

Temperature: Temperature affects the rate at which equilibrium is achieved. Higher temperatures would be expected to accelerate the interconversion kinetics.

-

Time: The interconversion is a time-dependent process. It has been reported that the equilibrium between the two isomers in an aqueous solution is reached within 48 hours.

-

Solvent: The polarity and nature of the solvent can influence the stability and equilibrium position of the isomers. Formulations often include co-solvents to improve the stability of the mixture.[2]

Experimental Protocols for Studying Interconversion Kinetics

Objective

To determine the forward and reverse rate constants (k₁ and k₋₁) and the equilibrium constant (K_eq) for the interconversion of Tulathromycin A and B under controlled conditions (e.g., specific pH and temperature).

Materials

-

Tulathromycin A reference standard (>98% purity)

-

Buffers of desired pH (e.g., phosphate, acetate)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Quenching solution (e.g., a buffer at a pH where the interconversion is slow, or a solvent that precipitates the compound, cooled to a low temperature)

-

HPLC or UPLC system with a C18 or similar column and a UV or MS detector

-

Thermostatted reaction vessel

Experimental Workflow

The following diagram illustrates the general workflow for a kinetic study of Tulathromycin interconversion.

Caption: Experimental workflow for the kinetic analysis of Tulathromycin interconversion.

Detailed Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of Tulathromycin A in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare a series of aqueous buffers at the desired pH values.

-

Prepare the quenching solution and cool it to a low temperature (e.g., 0-4 °C).

-

-

Kinetic Run:

-

Place the buffered solution in a thermostatted reaction vessel and allow it to equilibrate to the desired temperature.

-

Initiate the reaction by adding a small volume of the Tulathromycin A stock solution to the pre-heated buffer to achieve the desired initial concentration. Start the timer immediately.

-

At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 1440, 2880 minutes), withdraw a small aliquot of the reaction mixture.

-

Immediately add the aliquot to a pre-chilled vial containing the quenching solution to stop the interconversion.

-

-

Sample Analysis:

-

Analyze the quenched samples using a validated HPLC or LC-MS/MS method capable of separating and quantifying Tulathromycin A and B. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile, methanol) is commonly used.

-

Generate a calibration curve for both Tulathromycin A and B to accurately determine their concentrations in each sample.

-

-

Data Analysis:

-

Plot the concentrations of Tulathromycin A and B as a function of time.

-

Fit the concentration-time data to a first-order reversible kinetic model to determine the rate constants k₁ and k₋₁. The integrated rate equations for this model can be used for the fitting.

-

Calculate the equilibrium constant (K_eq) from the ratio of the rate constants (K_eq = k₁/k₋₁) or from the ratio of the concentrations of B to A at equilibrium.

-

Visualization of the Interconversion Process

The interconversion between Tulathromycin A and B can be visualized as a reversible reaction reaching a state of dynamic equilibrium.

Caption: The reversible interconversion between Tulathromycin A and Tulathromycin B.

Summary of Key Information and Future Directions

This technical guide has summarized the current knowledge regarding the interconversion kinetics of Tulathromycin A and B. While the equilibrium state is well-defined, there is a notable absence of publicly available quantitative kinetic data. The provided experimental protocol offers a robust framework for researchers to determine the rate constants and explore the influence of various factors on this important chemical process.

Future research should focus on:

-

Quantitative Determination of Rate Constants: Publishing the forward and reverse rate constants for the interconversion under various pH and temperature conditions.

-

Elucidation of the pH-Rate Profile: A detailed study of how the rate of interconversion changes with pH to identify the catalytic role of H⁺ and OH⁻ ions.

-

Thermodynamic and Activation Parameters: Determining the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation for the interconversion to provide a deeper mechanistic understanding.

A more complete understanding of the interconversion kinetics will be invaluable for optimizing formulation strategies, ensuring long-term product stability, and potentially correlating the isomeric ratio with clinical efficacy.

References

Spectroscopic Characterization of Pure Tulathromycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of pure Tulathromycin B. Tulathromycin is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, notable for its efficacy against respiratory diseases in cattle and swine. It exists as a stable equilibrium mixture of two isomers: the 15-membered macrocycle Tulathromycin A (~90%) and the 13-membered macrocycle Tulathromycin B (~10%). Due to the prevalence of the isomeric mixture, detailed spectroscopic data for isolated, pure Tulathromycin B is not extensively published. This guide consolidates available experimental data, primarily from mass spectrometry of the isomeric mixture, and provides a theoretical framework for the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of pure Tulathromycin B based on its known structure.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a primary technique for the identification and quantification of Tulathromycin. In electrospray ionization (ESI) in positive mode, Tulathromycin characteristically forms a doubly charged precursor ion [M+2H]²⁺ due to the presence of three basic amine groups.[1] The fragmentation of this precursor ion provides structural confirmation.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) for Tulathromycin observed in LC-MS/MS analyses.

| Analyte | Precursor Ion (m/z) | Charge State | Product Ion (m/z) (Quantification) | Product Ion (m/z) (Confirmation) | Reference |

| Tulathromycin | 403.7 | [M+2H]²⁺ | 576.9 | 229.9 | [1] |

| Tulathromycin-d7 (Internal Standard) | 407.3 | [M+2H]²⁺ | 236.9 | - | [1] |

Experimental Protocol: LC-MS/MS Analysis

Objective: To identify and quantify Tulathromycin B using a triple quadrupole mass spectrometer.

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source

Materials:

-

Pure Tulathromycin B standard (or Tulathromycin A/B mixture)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Standard Preparation: Prepare a stock solution of Tulathromycin B in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution is employed to separate the analyte from any impurities. A typical gradient might start at 10% B, ramp to 50% B, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: ESI Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: Monitor for the doubly charged ion at m/z 403.7.

-

Product Ions: Monitor for the characteristic fragment ions (e.g., m/z 576.9 and 229.9).

-

Optimization: Optimize cone voltage and collision energy to maximize the signal for each transition.[1]

-

-

Data Analysis: Identify Tulathromycin B by its retention time and the presence of the specific precursor-to-product ion transitions. Quantify using the calibration curve.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Macrolide antibiotics, including Tulathromycin, generally exhibit weak ultraviolet absorption as they lack extensive chromophores. The absorption is typically in the low UV region, arising from the lactone carbonyl group and other functionalities. For Tulathromycin, a UV absorption maximum has been noted at approximately 205 nm during HPLC analysis.

Quantitative UV-Vis Data

| Spectroscopic Method | λmax (nm) | Solvent |

| UV-Vis Spectroscopy | ~205 | Acetonitrile/Water |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of pure Tulathromycin B.

Instrumentation:

-

UV-Vis Spectrophotometer

Materials:

-

Pure Tulathromycin B standard

-

Methanol or Ethanol (UV grade)

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of pure Tulathromycin B in the chosen solvent (e.g., methanol) to create a stock solution of known concentration.

-

Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Fill a quartz cuvette with the Tulathromycin B solution.

-

Spectral Acquisition: Scan the sample across a wavelength range of 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for pure Tulathromycin B is not publicly available. However, based on its molecular structure, a theoretical spectrum can be predicted to show characteristic absorption bands for its functional groups.

Theoretical IR Data for Tulathromycin B

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Alcohols) | 3500 - 3200 (broad) | Stretching vibrations of hydroxyl groups. |

| N-H (Secondary Amines) | 3500 - 3300 (sharp, medium) | Stretching vibrations of amine groups. |

| C-H (Alkanes) | 2960 - 2850 | Stretching vibrations of methyl and methylene groups. |

| C=O (Lactone) | ~1735 | Stretching vibration of the ester carbonyl in the macrocycle. |

| C-O (Ethers, Alcohols) | 1260 - 1000 | Stretching vibrations. |

| C-N (Amines) | 1250 - 1020 | Stretching vibrations. |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of pure Tulathromycin B.

Instrumentation:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

Pure Tulathromycin B solid sample.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid Tulathromycin B sample onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Peak Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra for pure Tulathromycin B are not available in the public domain. This section provides a theoretical analysis of the expected NMR characteristics based on its structure and a comparison with its isomer, Tulathromycin A.

Theoretical Comparison of Tulathromycin A and B NMR Spectra

The primary structural difference between Tulathromycin A (a 15-membered ring) and Tulathromycin B (a 13-membered ring) will lead to distinct differences in their NMR spectra. The conformational constraints and the electronic environment of the nuclei in and around the macrocycle will be altered.

Expected ¹H NMR Differences:

-

Protons on the Macrocycle: The chemical shifts and coupling constants of the protons attached to the macrocyclic ring will be significantly different. The change in ring size alters the bond angles and dihedral angles, which directly impacts the coupling constants (J-values) between adjacent protons.

-

Protons near the Lactone and Amine Linkages: The protons on the carbons alpha to the lactone carbonyl and the nitrogen atoms within the ring will experience different shielding effects due to the conformational changes, leading to shifts in their resonance frequencies.

Expected ¹³C NMR Differences:

-

Macrocycle Carbons: The chemical shifts of the carbon atoms forming the backbone of the macrocycle will be the most affected. Ring strain and conformational differences will alter the electronic environment of these carbons.

-

Carbonyl Carbon: The chemical shift of the lactone carbonyl carbon is expected to differ between the two isomers due to changes in ring strain and local geometry.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of pure Tulathromycin B for structural elucidation.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

-

Pure Tulathromycin B sample.

-

Deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of pure Tulathromycin B in approximately 0.6 mL of deuterated solvent in an NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 90° pulse, a spectral width of ~12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and identify the chemical shifts (referenced to TMS at 0 ppm) and coupling patterns.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This experiment typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Identify the chemical shifts of the carbon signals.

-

-

Advanced Experiments (Optional): For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon correlations.

Workflow and Data Relationships

The comprehensive spectroscopic characterization of a pure compound like Tulathromycin B follows a logical workflow, where the results from different techniques are used to build a complete picture of the molecule's structure and purity.

This diagram illustrates the process from obtaining a pure sample to the final structural confirmation by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous characterization of the molecule.

References

In-Depth Technical Guide: Tulathromycin B Binding Affinity to the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Tulathromycin and its Isomers

Tulathromycin is a triamilide macrolide antibiotic distinguished by its long half-life and broad spectrum of activity, particularly against respiratory pathogens in livestock.[1] The presence of two interconverting isomers, A and B, is a key characteristic of this drug. The 15-membered ring of isomer A is the predominant form. The structural differences between the two isomers may influence their respective binding affinities to the ribosomal target, although this has not been empirically determined in published studies.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like other macrolide antibiotics, tulathromycin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1] This is achieved by binding to the 23S rRNA of the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET). This binding sterically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation.[1] This action can be bacteriostatic or bactericidal depending on the concentration and the susceptibility of the pathogen.

Signaling Pathway of Macrolide Action

Caption: General mechanism of Tulathromycin B action on the bacterial ribosome.

Quantitative Data on Tulathromycin Activity

Direct binding affinity data (e.g., Kd, Ki) for Tulathromycin B with the 50S ribosomal subunit is not available in the reviewed literature. However, Minimum Inhibitory Concentration (MIC) values for the tulathromycin isomeric mixture provide an indication of its biological activity against various bacterial strains. It is important to note that MIC values reflect the overall efficacy of the drug, which is influenced by factors beyond ribosome binding, such as cell permeability and efflux.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Actinobacillus pleuropneumoniae CVCC259 | 1 (in TSB), 0.25 (in serum and tissue cage fluid) | [3] |

| Mycoplasma hyopneumoniae ATCC 25934 | 0.3125 | [2] |

Note: The above MIC values are for the tulathromycin isomeric mixture (A and B).

Recommended Experimental Protocols for Determining Binding Affinity

To address the gap in knowledge regarding the binding affinity of Tulathromycin B, the following established experimental protocols, commonly used for other macrolides, are recommended.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand (Tulathromycin B) to a macromolecule (50S ribosomal subunit), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

Preparation of Ribosomes: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli or a target pathogen). Subsequently, dissociate the 70S ribosomes into 30S and 50S subunits using a low-magnesium buffer and separate the subunits by sucrose density gradient centrifugation.

-

Sample Preparation: Dialyze the purified 50S subunits and a solution of Tulathromycin B extensively against the same buffer to minimize heat of dilution effects. A suitable buffer would be, for example, 20 mM HEPES-KOH (pH 7.5), 100 mM NH4Cl, 10 mM Mg(OAc)2, and 4 mM β-mercaptoethanol.

-

ITC Experiment:

-

Load the 50S ribosomal subunits into the sample cell of the calorimeter at a concentration of approximately 1-5 µM.

-

Load Tulathromycin B into the injection syringe at a concentration of 50-100 µM.

-

Perform a series of injections of Tulathromycin B into the sample cell containing the 50S subunits at a constant temperature (e.g., 25°C).

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis: Integrate the heat signals to generate a binding isotherm. Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Radiolabeled Ligand Binding Assay

This technique involves the use of radiolabeled Tulathromycin B to quantify its binding to the 50S ribosomal subunit.

Methodology:

-

Synthesis of Radiolabeled Tulathromycin B: Synthesize [3H]- or [14C]-labeled Tulathromycin B.

-

Binding Reaction:

-

Incubate a constant concentration of purified 50S ribosomal subunits with increasing concentrations of radiolabeled Tulathromycin B in a suitable binding buffer.

-

To determine non-specific binding, run a parallel set of experiments in the presence of a high concentration of unlabeled Tulathromycin B.

-

Allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Separate the ribosome-bound radiolabeled ligand from the unbound ligand using a technique such as nitrocellulose filter binding or ultracentrifugation.

-

Quantification: Quantify the amount of radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the free radiolabeled ligand concentration and fit the data to a saturation binding equation to determine the Kd and Bmax (maximum number of binding sites).

Experimental Workflow for Binding Affinity Determination

Caption: A generalized workflow for determining the binding affinity of Tulathromycin B.

Structural Insights into Tulathromycin Binding

While a crystal or cryo-EM structure of Tulathromycin B bound to the 50S ribosome is not publicly available, a computational model of tulathromycin (isomer not specified) bound to the E. coli ribosome has been developed.[4][5] This model, based on the co-crystal structure of azithromycin with the Thermus thermophilus ribosome, suggests that tulathromycin binds in the nascent peptide exit tunnel.[4] The desosamine sugar of tulathromycin likely forms key interactions with the rRNA, similar to other macrolides. The triamilide side chain extends into the tunnel, potentially contributing to its potent inhibitory activity.[4] Such models are invaluable for designing experiments, such as site-directed mutagenesis, to probe the specific interactions of Tulathromycin B with the ribosome.

Conclusion and Future Directions

The binding of Tulathromycin B to the 50S ribosomal subunit is central to its antibacterial activity. Despite its widespread use in veterinary medicine, there is a notable absence of specific quantitative data on the binding affinity of this particular isomer. The experimental protocols outlined in this guide provide a clear path for researchers to determine these crucial parameters. Future research should focus on obtaining high-resolution structural data of the Tulathromycin B-ribosome complex and performing detailed kinetic and thermodynamic studies. Such information will not only enhance our fundamental understanding of its mechanism of action but also aid in the rational design of next-generation macrolide antibiotics with improved efficacy and resistance profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Emergence and Mechanism of Resistance of Tulathromycin Against Mycoplasma hyopneumoniae in a PK/PD Model and the Fitness Costs of 23S rRNA Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Tulathromycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Tulathromycin B, a semi-synthetic macrolide antibiotic. The information is compiled from various scientific studies and presented to assist researchers and professionals in understanding its activity against key veterinary pathogens.

Introduction

Tulathromycin is a macrolide antibiotic belonging to the triamilide subclass, specifically developed for veterinary use. It is indicated for the treatment and prevention of respiratory diseases in cattle and swine.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This guide focuses on the in vitro activity of Tulathromycin B, one of the two isomeric forms of tulathromycin present in aqueous solutions.

Quantitative Antibacterial Spectrum

The in vitro potency of Tulathromycin B has been evaluated against a wide range of bacterial pathogens, primarily those associated with bovine respiratory disease (BRD) and swine respiratory disease (SRD). The following tables summarize the Minimum Inhibitory Concentration (MIC) data, including MIC50, MIC90, and MIC ranges, as reported in various studies. These studies predominantly utilized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6]

Data Presentation

Table 1: In Vitro Activity of Tulathromycin B against Bovine Respiratory Disease (BRD) Pathogens

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Mannheimia haemolytica | 642 | 1 | 2 | 0.5–4 | [7] |

| Mannheimia haemolytica | - | - | 2 | - | [8][9] |

| Pasteurella multocida | 88 | 0.5 | 1 | 0.25–2 | [7] |

| Pasteurella multocida (bovine) | - | - | 1 | - | [8][9] |

| Histophilus somni | 53 | 1 | 2 | 0.5–4 | [7] |

| Histophilus somni | 43 | 4 | 16 | 4-16 | [10] |

| Mycoplasma bovis | 159 | - | - | 0.25–256 | [6] |

| Mycoplasma bovis | - | 0.25 | >64 | 0.063 to >64 | [11] |

| Mycoplasma bovis | 15 | - | 0.50-1.00 | - | [12] |

| Moraxella bovis | - | 2 | 4 | 1-4 | [13] |

| Moraxella bovoculi | 57 | - | 4 | - | [14] |

Table 2: In Vitro Activity of Tulathromycin B against Swine Respiratory Disease (SRD) Pathogens

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Actinobacillus pleuropneumoniae | 135 | 8 | 16 | 4–32 | [15] |

| Actinobacillus pleuropneumoniae | - | - | - | 4-16 | [8] |

| Actinobacillus pleuropneumoniae | - | - | - | 1-32 | [16][17][18] |

| Pasteurella multocida (porcine) | - | - | 2 | - | [8] |

| Bordetella bronchiseptica | 107 | 2 | 4 | 1-8 | [1] |

| Haemophilus parasuis | 94 | 0.25 | 0.5 | 0.06-8 | [11] |

| Mycoplasma hyopneumoniae | - | ≤0.001 | 0.004 | - | [19] |

Table 3: In Vitro Activity of Tulathromycin B against Other Pathogens

| Bacterial Species | Host | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Dichelobacter nodosus | Sheep | 43 | - | - | ≤0.004-4 | [14] |

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MIC) is a critical component in assessing the in vitro antibacterial spectrum of an antimicrobial agent. The data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents VET01-A4 (formerly M31-A3).[4][5][6][20]

Generalized Broth Microdilution Protocol for MIC Determination

This protocol provides a general overview of the broth microdilution method. Specific modifications, particularly for fastidious organisms, are necessary and are detailed in the full CLSI documents.

-

Preparation of Antimicrobial Agent Stock Solution:

-

A stock solution of Tulathromycin B is prepared at a high concentration in a suitable solvent.

-

Serial two-fold dilutions are then made in appropriate broth medium to achieve the desired final concentrations in the microtiter plate.

-

-

Bacterial Isolate Preparation:

-

Bacterial isolates are subcultured on appropriate agar plates to ensure purity and viability.

-

Several colonies are used to inoculate a sterile saline or broth solution.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This standardized inoculum is further diluted in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Microtiter Plate Inoculation:

-

A 96-well microtiter plate is used. Each well in a row contains a different concentration of Tulathromycin B in broth.

-

Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included on each plate.

-

The prepared bacterial inoculum is added to each well (except the sterility control).

-

-

Incubation:

-

The inoculated microtiter plates are incubated under specific conditions.

-

For most non-fastidious bacteria, incubation is at 35-37°C for 16-20 hours in ambient air.

-

Fastidious organisms such as Histophilus somni and Actinobacillus pleuropneumoniae require specialized media (e.g., Veterinary Fastidious Medium) and incubation in a CO2-enriched atmosphere.[15]

-

-

MIC Determination:

-

Following incubation, the plates are visually inspected for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Visualizations

Mechanism of Action

Tulathromycin B exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the production of essential proteins and ultimately leading to the cessation of bacterial growth and replication.[2]

Figure 1. Mechanism of action of Tulathromycin B.

Experimental Workflow

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of Tulathromycin B using the broth microdilution method.

Figure 2. Generalized workflow for MIC determination.

Conclusion

Tulathromycin B demonstrates significant in vitro activity against a broad spectrum of key bacterial pathogens responsible for respiratory diseases in cattle and swine. The MIC data compiled in this guide provide valuable quantitative insights for researchers and drug development professionals. The standardized methodologies, primarily based on CLSI guidelines, ensure the reproducibility and comparability of these results. Further research into the specific interactions at the ribosomal level and the potential for resistance development will continue to be important areas of investigation.

References

- 1. Changes in antimicrobial susceptibility profiles of Mycoplasma bovis over time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Open Access CAAS Agricultural Journals: Susceptibility of Mycoplasma bovis field isolates to antimicrobial agents [agriculturejournals.cz]

- 3. Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. CLSI. (2013) VET01-A4 Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated from Animals; Approved Standard. 4th Edition. Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]

- 6. intertekinform.com [intertekinform.com]

- 7. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minimum inhibitory concentrations of tulathromycin against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial susceptibility of Histophilus somni isolated from clinically affected cattle in Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic/pharmacodynamic (PK/PD) evaluation of tulathromycin against Haemophilus parasuis in an experimental neutropenic guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. zoetisus.com [zoetisus.com]

- 14. Minimum inhibitory concentrations of selected antimicrobial agents for Moraxella bovoculi associated with infectious bovine keratoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. vet-us.virbac.com [vet-us.virbac.com]

- 16. Pharmacokinetic/Pharmacodynamic Relationships of Tulathromycin Against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thepigsite.com [thepigsite.com]

- 18. frontiersin.org [frontiersin.org]

- 19. Susceptibility to tulathromycin in Mannheimia haemolytica isolated from feedlot cattle over a 3-year period - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Tulathromycin B: A Comprehensive Technical Guide to its Stability Under Various pH Conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability profile of Tulathromycin B, a key isomeric form of the potent macrolide antibiotic Tulathromycin. Understanding the stability of Tulathromycin B under different pH conditions is critical for the development of robust and effective pharmaceutical formulations. This document details the intricate relationship between pH and the isomeric equilibrium of Tulathromycin, presents available quantitative stability data, outlines experimental protocols for stability assessment, and visualizes the degradation pathways.

The Isomeric Equilibrium of Tulathromycin and the Influence of pH

Tulathromycin exists as a dynamic and reversible equilibrium mixture of two isomers: Tulathromycin A and Tulathromycin B.[1] In aqueous solutions, this equilibrium is significantly influenced by pH, temperature, and time.[1]

-

Acidic to Neutral Conditions (pH < 7.0): These conditions favor the conversion of Tulathromycin B to the more stable Tulathromycin A isomer.[1]

-

Basic Conditions (pH > 7.0): An alkaline environment promotes the conversion of Tulathromycin A to Tulathromycin B.[1]

The commercial injectable formulation of Tulathromycin is buffered to a pH of 5.4 ± 0.3 to maintain a stable and consistent isomeric ratio.[1] Generally, Tulathromycin exhibits good stability within a pH range of 5.5 to 7.7, with no significant degradation observed.[1] However, at a pH as low as 4.5, a loss of activity has been reported.[1]

Quantitative Stability Profile of Tulathromycin B

| pH Condition | Temperature | Time | Observation |

| < 4.5 | Not Specified | Not Specified | Loss of activity reported.[1] |

| 5.0 - 6.0 | Not Specified | Not Specified | A patented method involves adjusting the pH to this range for isomer separation.[1] |

| 5.4 ± 0.3 | Not Specified | Not Specified | Target pH for commercial injectable solutions to ensure stability and correct isomeric balance.[1] |

| 5.5 - 7.7 | Not Specified | Not Specified | No significant degradation observed in stability studies.[1] |

Experimental Protocols for Stability Assessment

The evaluation of Tulathromycin B stability requires robust analytical methodologies. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Study Protocol

A typical forced degradation study for Tulathromycin B would involve subjecting a solution of the compound to various stress conditions, as outlined below.

Objective: To generate potential degradation products of Tulathromycin B under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

Tulathromycin B reference standard

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Buffers of various pH values (e.g., phosphate, acetate)

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled chambers/water baths

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Tulathromycin B in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with HCl solutions of varying concentrations and incubate at different temperatures (e.g., room temperature, 60°C).

-

Alkaline Hydrolysis: Mix the stock solution with NaOH solutions of varying concentrations and incubate at different temperatures.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Expose the solid drug substance and the stock solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic Degradation: Expose the solid drug substance and the stock solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At specified time intervals, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated stability-indicating HPLC method.

-

Data Evaluation: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of Tulathromycin B. Calculate the percentage degradation and the relative amounts of each degradation product.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying Tulathromycin B from its isomers and potential degradation products.

-

Column: A reversed-phase column, such as a C18 or C8, is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The pH of the mobile phase should be carefully controlled to ensure good separation of the isomers.

-

Detection: As Tulathromycin lacks a strong UV chromophore, detection is often performed at low UV wavelengths (e.g., 210 nm). For higher sensitivity and specificity, mass spectrometric detection (LC-MS/MS) is preferred.

Degradation Pathways of Tulathromycin B

Understanding the degradation pathways of Tulathromycin B is essential for identifying and controlling impurities in the drug product.

Acidic Degradation Pathway

Under acidic conditions, Tulathromycin B undergoes hydrolysis, leading to the formation of a key degradation product known as Metabolite M1 or CP-60,300. This process involves the cleavage of a glycosidic bond.

Acidic Degradation Pathway of Tulathromycin B.

Alkaline Degradation Pathway

Under alkaline conditions, Tulathromycin B is also susceptible to degradation. A Chinese patent describes a process for the alkaline degradation of Tulathromycin using sodium hydroxide in acetonitrile. While the exact structures of the degradation products are not fully elucidated in publicly available literature, the process is known to occur.

Alkaline Degradation Pathway of Tulathromycin B.

Isomeric Interconversion Workflow

The interconversion between Tulathromycin A and B is a key aspect of its chemistry. The following workflow illustrates the pH-dependent equilibrium.

Isomeric Interconversion of Tulathromycin.

Conclusion

The stability of Tulathromycin B is intrinsically linked to the pH of its environment. While stable within a defined pH range, it is susceptible to degradation under both acidic and alkaline conditions, leading to the formation of specific degradation products. Furthermore, the isomeric equilibrium between Tulathromycin A and B is a critical factor to consider during formulation development. A thorough understanding of these stability characteristics, supported by robust analytical methodologies, is paramount for ensuring the quality, efficacy, and safety of Tulathromycin-based pharmaceutical products. Further research to fully elucidate the structures of all degradation products and to obtain detailed kinetic data would be beneficial for the continued development of this important veterinary antibiotic.

References

Understanding the Transacylation Reaction in Tulathromycin Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract